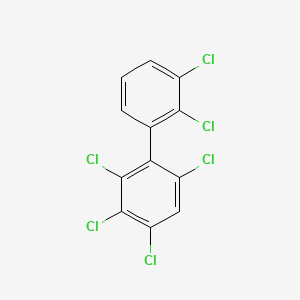

2,2',3,3',4,6-Hexachlorobiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLTVNWWEZJMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074780 | |

| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-70-7 | |

| Record name | 2,2',3,3',4,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of Hexachlorobiphenyl Congeners

Distribution and Levels of Hexachlorobiphenyls in Aquatic and Sedimentary Environments

Aquatic ecosystems, particularly sediments, serve as a major sink for persistent organic pollutants like PCBs. epa.gov The low water solubility and high lipophilicity of hexachlorobiphenyls contribute to their strong adsorption to sediment particles. wordpress.com

Numerous studies have investigated PCB concentrations in aquatic environments, but again, specific data for 2,2',3,3',4,6-Hexachlorobiphenyl are limited. A study on sediments in the southern part of Lake Washington found total PCB concentrations ranging from 3.3 to 57 µg/kg dry weight. wa.gov Another assessment in the Greater North Sea, Celtic Seas, Iberian Coast, and Bay of Biscay showed decreasing trends in PCB concentrations in sediment between 1995 and 2015 for most congeners, though one of the most toxic congeners, CB118, still exceeded environmental assessment criteria in some areas. ospar.orgospar.org

A report on the lower Ottawa River measured concentrations of 121 PCB congeners in sediment, water, and biota before and after dredging activities. data.gov While this study provides a comprehensive dataset, specific values for PCB 132 were not highlighted in the summary.

| Location/Study | Matrix | Analyte | Concentration Range | Key Findings |

| South Lake Washington | Surface Sediments | Total PCBs | 3.3 - 57 µg/kg dw | Higher concentrations found in areas with historical industrial activity. wa.gov |

| OSPAR Maritime Area | Sediment | ICES 6 PCBs & CB118 | Decreasing trends in some regions | CB118 concentrations were at or above assessment criteria in some areas. ospar.orgospar.org |

| Lower Ottawa River | Sediment, Water, Biota | 121 PCB Congeners | Data collected pre- and post-dredging | Comprehensive dataset available for multiple congeners. data.gov |

Presence and Accumulation of Hexachlorobiphenyls in Terrestrial Matrices

PCBs can contaminate terrestrial environments through atmospheric deposition and the disposal of PCB-containing materials. wordpress.com Due to their persistence, they can accumulate in soil and be taken up by plants and animals, leading to biomagnification in terrestrial food webs. ijshr.com

A study in a former radar station in Northern Labrador investigated the recovery of a terrestrial ecosystem following the removal of a PCB point source. nih.gov The study tracked PCB concentrations in soil, vegetation (such as Betula glandulosa and Salix spp.), and deer mice over fourteen years. While the study showed a decrease in total PCB levels after remediation, specific data for this compound were not provided. nih.gov

Research on archived human serum samples from pregnant women in California between 1959 and 1967 detected several PCB congeners, with PCB-153 being the most prominent. ca.gov This highlights the historical exposure to these compounds. However, specific levels of PCB 132 were not reported.

Detailed research findings on the presence and accumulation of this compound (PCB 132) in terrestrial matrices are scarce. The following table provides an overview of findings for total PCBs or other congeners in terrestrial ecosystems.

| Location/Study | Matrix | Analyte | Concentration Trends | Key Findings |

| Northern Labrador | Soil, Vegetation, Deer Mice | Total PCBs | Decreasing after remediation | Residual levels remain higher than background, especially near former sources. nih.gov |

| California (1959-1967) | Human Serum | Multiple PCB Congeners | Temporal trends observed | PCB-153 was a major congener detected. ca.gov |

Environmental Transport and Partitioning Dynamics of Hexachlorobiphenyl Congeners

Interfacial Exchange Processes: Air-Water and Sediment-Water Partitioning

The partitioning of hexachlorobiphenyls between different environmental media is a key determinant of their environmental fate. This distribution is largely governed by the compound's physicochemical properties and the characteristics of the surrounding environment.

Sediment-Water Partitioning Coefficients (Kp) and Governing Factors

The sediment-water partitioning coefficient (Kp) quantifies the distribution of a chemical between the solid phase (sediment) and the aqueous phase (water) at equilibrium. A higher Kp value indicates a greater tendency for the compound to adsorb to sediment particles. For hydrophobic compounds like hexachlorobiphenyls, Kp is significantly influenced by several factors.

A dual radio-tag experiment has been utilized to determine the diffusion and partition coefficients of hexachlorobiphenyl in sediments. osti.gov Such studies have found that the interstitial water-sediment partition coefficient can be predicted from hydrophobic sorption correlations based on the sediment's organic carbon content and the compound's octanol-water partition coefficient (Kow). osti.gov The partitioning behavior is also highly regulated by the system's hydrodynamics, biogeochemical processes, and environmental conditions such as redox potential, pH, salinity, and temperature.

Key factors governing the sediment-water partitioning of hexachlorobiphenyls are outlined in the table below.

| Factor | Influence on Partitioning |

| Sediment Organic Carbon Content | Higher organic carbon content leads to increased sorption and a higher Kp value. |

| Octanol-Water Partition Coefficient (Kow) | A higher Kow, indicative of greater hydrophobicity, results in stronger partitioning to sediments. |

| Sediment Particle Size | Smaller particles with a larger surface area-to-volume ratio can offer more sites for sorption. |

| Biogeochemical Processes | Microbial activity and other biological processes can alter sediment properties and influence partitioning. |

| Redox Potential | Changes in redox conditions can affect the chemical form of the compound and the sediment surface, altering sorption. |

| pH | pH can influence the surface charge of sediment particles and the speciation of the compound, thereby affecting adsorption. |

| Salinity | Salinity can impact the solubility of the organic compound and the aggregation of sediment particles. |

| Temperature | Temperature affects the solubility and vapor pressure of the compound, which can influence its partitioning behavior. |

Influence of Organic Carbon and Black Carbon on Sorption

The sorption of hexachlorobiphenyls to sediments and soils is strongly controlled by the quantity and quality of organic matter present. soton.ac.uk Both amorphous organic matter and carbonaceous materials like black carbon (soot and charcoal) play a critical role.

The type of organic carbon also matters. Studies have shown that amorphous organic matter can exhibit a high sorption capacity for hydrophobic organic contaminants. soton.ac.uk The table below summarizes research findings on the influence of organic and black carbon on hexachlorobiphenyl sorption.

| Research Finding | Significance | Reference(s) |

| Black carbon can be responsible for 80-90% of total sediment sorption for planar PCBs. | Highlights the disproportionate role of black carbon in PCB sequestration. | nih.gov |

| A hexachlorobiphenyl congener (PCB-166) preferentially accumulates on activated carbon particles with the highest aromatic content. | Demonstrates that the chemical nature of the carbonaceous material influences sorption. | nih.gov |

| Amorphous organic matter-rich sorbents show higher absorption capacity than phytoclast-rich (plant-derived) sorbents. | Indicates that the origin and structure of organic matter affect sorption potential. | soton.ac.uk |

| The presence of natural organic matter can reduce the sorption of PCBs to activated carbon. | Shows that interactions with other organic molecules can alter the sorption process. | nih.gov |

Role of Dissolved Organic Matter in Aqueous Phase Transport

Dissolved organic matter (DOM), consisting of a complex mixture of humic and fulvic acids and other organic molecules, can significantly influence the transport of hexachlorobiphenyls in the aqueous phase. nih.govacs.org DOM can form complexes with hydrophobic compounds like PCBs, effectively increasing their apparent solubility in water and facilitating their transport. researchgate.net

This "co-transport" phenomenon can lead to the movement of PCBs through soil and aquifer materials at a faster rate than would be predicted based on their hydrophobicity alone. acs.orgresearchgate.net The interaction with DOM is not always straightforward; for instance, DOM can also accelerate the photo-transformation of some hexachlorobiphenyls by producing reactive species under sunlight, which can be an important natural attenuation mechanism. nih.gov The interaction between PCBs and DOM can be influenced by factors such as the molecular weight and source of the DOM. nih.gov Furthermore, excited triplet states of chromophoric dissolved organic matter (³CDOM*) are key reactive intermediates that can degrade contaminants through energy transfer or oxidation reactions. rsc.org

Atmospheric Transport and Deposition Mechanisms for Hexachlorobiphenyls

The atmosphere serves as a primary pathway for the long-range transport of semi-volatile compounds like hexachlorobiphenyls, allowing for their distribution to even remote regions. copernicus.orgcopernicus.orgunivie.ac.at Once released into the atmosphere from sources such as volatilization from contaminated soils and waters or industrial emissions, PCBs can be transported over vast distances. copernicus.orgepa.gov

The direction of air masses plays a clear role in the atmospheric concentrations of PCBs, with higher levels often observed when air masses originate from industrialized or contaminated areas. copernicus.org During transport, PCBs are subject to degradation, with reactions involving OH radicals being a major loss process for gas-phase PCBs. copernicus.org

Deposition from the atmosphere back to terrestrial and aquatic surfaces occurs through two main mechanisms:

Wet Deposition: This involves the removal of PCBs from the atmosphere by precipitation, such as rain and snow. epa.gov PCBs can be incorporated into cloud droplets either by partitioning from the gas phase or by being associated with aerosol particles that act as cloud condensation nuclei. epa.govaaqr.org

Dry Deposition: This refers to the transfer of PCBs to the Earth's surface in the absence of precipitation. It includes the gravitational settling of particle-bound PCBs and the direct gaseous exchange with surfaces. mdpi.com

The balance between atmospheric deposition and volatilization determines whether a particular water body acts as a net source or sink for PCBs. copernicus.org

Volatilization Rates from Environmental Compartments

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For PCBs, this is a significant process for their entry into the atmosphere from contaminated water and soil surfaces. epa.govnih.gov The rate of volatilization is governed by the compound's Henry's Law constant, which describes the partitioning between air and water at equilibrium. wikipedia.orgcopernicus.orglibretexts.org

While the volatilization rate for individual PCBs may be low, their persistence and stability mean that the total loss over time can be substantial. epa.gov Several factors influence the volatilization rate of hexachlorobiphenyls from environmental compartments:

| Factor | Influence on Volatilization |

| Henry's Law Constant (H) | A higher H value indicates a greater tendency to partition into the air, leading to a higher potential volatilization rate. wikipedia.orgcopernicus.org |

| Degree of Chlorination | Generally, the rate of volatilization decreases with an increasing number of chlorine atoms on the biphenyl (B1667301) structure. epa.gov |

| Adsorption to Sediment/Soil | Strong adsorption to sediment and soil particles significantly competes with volatilization, reducing the rate of transfer to the atmosphere. epa.gov |

| Temperature | Higher temperatures increase the vapor pressure of the compound, generally leading to a higher volatilization rate. wikipedia.org |

| Wind Speed | Increased wind speed over a water or soil surface enhances mass transfer to the atmosphere. |

| Water Body Dynamics | Turbulence and mixing in a water body can influence the rate at which PCBs are brought to the air-water interface. |

Abiotic Transformation and Degradation Pathways of Hexachlorobiphenyl Congeners

Photolytic Degradation of Hexachlorobiphenyls

Photolytic degradation, the breakdown of compounds by light, is a significant abiotic process affecting the fate of PCBs in the environment. This process can occur through direct absorption of light by the PCB molecule or via indirect photosensitization.

Direct Photolysis Mechanisms and Wavelength Dependency

Direct photolysis occurs when a PCB molecule absorbs light energy, leading to an excited state that can result in the cleavage of carbon-chlorine (C-Cl) bonds. The energy of the absorbed light is a critical factor, with shorter wavelengths (higher energy) generally leading to more efficient degradation. Sunlight that reaches the Earth's surface has wavelengths greater than 290 nm. nih.gov

The direct photolysis of PCBs in neutral 2-propanol has shown a clear wavelength dependence, with apparent dechlorination quantum yields varying significantly with the irradiation wavelength. researchgate.net For many organic pollutants, the UV-B portion of the solar spectrum (280-320 nm) is primarily responsible for direct photolysis. nih.gov The mechanism often involves the homolytic cleavage of a C-Cl bond, a process that is influenced by the position of the chlorine atoms on the biphenyl (B1667301) rings.

While specific studies on the direct photolysis of 2,2',3,3',4,6-hexachlorobiphenyl are limited, research on other hexachlorobiphenyl congeners, such as 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (PCB 138), has demonstrated that photolysis leads to the formation of lower chlorinated biphenyls through a stepwise dechlorination process. nih.gov The positions of the chlorine atoms influence the rate and pathway of degradation, with meta-dechlorination often being a common mechanism. nih.gov

Sensitized Photolysis and Environmental Variables

Sensitized photolysis involves the transfer of energy from an excited photosensitizer molecule to a PCB molecule, which then undergoes degradation. This indirect process can significantly enhance the rate of PCB degradation in the environment. Natural substances present in water and soil, such as humic acids, can act as photosensitizers. nih.gov

The presence of organic compounds can enhance the photolysis rate constant by up to an order of magnitude through both photosensitization and by acting as hydrogen donors. nih.gov For example, in the presence of a sensitizer (B1316253) like phenothiazine, the dechlorination of Aroclor 1254, a commercial PCB mixture containing various hexachlorobiphenyl congeners, was significantly accelerated under both artificial and solar irradiation.

Environmental variables play a crucial role in the efficiency of sensitized photolysis. The type and concentration of the sensitizer, the pH of the medium, and the presence of other organic matter can all influence the degradation rate. The matrix in which the PCB is present, such as water, soil, or sediment, also has a profound effect on the photolytic process due to differences in light penetration and the availability of sensitizers.

Chemical Oxidation Processes Affecting Hexachlorobiphenyl Stability (e.g., hydroxyl radicals)

Hydroxyl radicals (•OH) are highly reactive oxygen species that can play a significant role in the abiotic degradation of PCBs in the environment. jlu.edu.cncopernicus.org These radicals can be generated in aqueous environments through various processes, including the photolysis of hydrogen peroxide and nitrates. nih.gov

The reaction of hydroxyl radicals with PCBs typically proceeds via the addition of the •OH group to a non-halogenated site on the aromatic ring. copernicus.org This is followed by a series of reactions that can lead to the cleavage of the biphenyl ring and the formation of various degradation products. The rate of this reaction is influenced by the degree and pattern of chlorination. Generally, more highly chlorinated congeners react more slowly due to the unreactive nature of the halogenated sites. copernicus.org Within the same group of isomers, chlorine substitution in the meta or para positions can decrease the reaction rate due to steric hindrance. copernicus.org

Studies on the oxidation of various PCB congeners have shown that the process is non-specific and primarily depends on the number of chlorine substituents rather than their specific location when dealing with complex mixtures. nih.gov However, for individual congeners, the structure can influence the oxidation rate. The oxidation of PCBs by hydroxyl radicals can lead to the formation of hydroxylated PCBs (OH-PCBs), which are often intermediate products in the degradation pathway. jlu.edu.cnresearchgate.net While specific kinetic data for the reaction of this compound with hydroxyl radicals is scarce, it is expected to follow these general principles, with oxidation occurring at the available non-chlorinated positions.

Persistence of Hexachlorobiphenyl Congeners in Diverse Environmental Media

The persistence of PCB congeners in the environment is a major concern due to their toxicity and potential for bioaccumulation. The persistence of a specific congener like this compound is determined by its resistance to both biotic and abiotic degradation processes.

PCBs are known to persist in various environmental matrices, including soil, sediment, and water. nih.govhydrogenlink.com Their strong adsorption to soil and sediment particles contributes to their long-term presence in these compartments. researchgate.net The half-life of PCBs in the environment can vary widely depending on the specific congener and the environmental conditions. jlu.edu.cn

In aquatic systems, PCBs can be found in both the water column and sediments. The exchange between water and sediment is a key process governing their distribution and persistence. hydrogenlink.com Sediments often act as a long-term reservoir for PCBs, from which they can be slowly released back into the water column. hydrogenlink.com Studies in industrial areas have shown high concentrations of hexachlorobiphenyls in both water and sediment, indicating ongoing sources and significant persistence. epa.gov

Biotic Uptake, Accumulation, and Biotransformation of Hexachlorobiphenyl Congeners

Bioavailability of Hexachlorobiphenyls in Non-Human Organisms

The bioavailability of HxCBs in non-human organisms is a critical factor governing their potential for toxic effects. These compounds, due to their lipophilic nature, readily partition into fatty tissues, leading to bioaccumulation. Polychlorinated biphenyls (PCBs) are absorbed through inhalation, oral, and dermal routes and are transported in the blood, often bound to proteins like albumin. nih.gov They tend to accumulate in the liver and adipose tissue. who.int

The structure of a PCB congener, particularly the number and position of chlorine atoms, significantly influences its bioavailability and subsequent metabolic fate. For instance, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) is readily absorbed from the gastrointestinal tract via passive diffusion. nih.gov In contrast, the metabolism of HxCBs is a determining factor in their accumulation in adipose tissue. nih.gov A study comparing 2,3,6,2',3',6'-hexachlorobiphenyl (a rapidly metabolized PCB) and 2,4,5,2',4',5'-hexachlorobiphenyl (a slowly metabolized PCB) in mice found that the more rapidly metabolized congener showed significantly higher binding to macromolecules like RNA, protein, and DNA, suggesting that metabolic activation plays a crucial role in the bioavailability of reactive metabolites. nih.gov

Uptake Kinetics and Bioaccumulation Potential in Ecological Systems

The movement and concentration of HxCBs within ecosystems are dictated by their uptake kinetics and bioaccumulation potential. These processes are influenced by both the chemical properties of the congeners and the biological characteristics of the organisms involved.

In aquatic environments, PCBs can accumulate in sediments, which then act as a reservoir for these persistent pollutants. ontario.ca Benthic organisms can take up these contaminants directly from the sediment. This initial uptake is a critical step for the entry of PCBs into the food web. The process of bioaccumulation and biomagnification leads to the transfer of these substances up the food chain, eventually reaching fish-eating birds, wildlife, and humans. ontario.ca

The physicochemical properties of PCBs, such as their persistence and lipophilicity, contribute to their accumulation in sediments and subsequent uptake by organisms. ontario.ca The organic carbon content of the sediment is a key factor, as it provides a food source for invertebrates, which then become a vector for contaminant transfer. ontario.ca

Biota-sediment accumulation factors (BSAFs) are used to quantify the bioaccumulation of sediment-associated contaminants in organisms. nih.govornl.gov These factors represent the ratio of the contaminant concentration in an organism to its concentration in the sediment. ornl.gov High-quality, age-specific BSAFs have been determined for various PCB congeners in lake trout from southern Lake Michigan. nih.gov The BSAFs for PCBs were found to range from less than 0.1 to 18. nih.gov

Several factors can influence BSAF values. For example, PCBs with no or one chlorine atom in an ortho position generally have smaller BSAFs compared to other PCBs. nih.gov This suggests that the substitution pattern of chlorine atoms on the biphenyl (B1667301) rings plays a significant role in bioaccumulation. Furthermore, slight differences in metabolic rates within the food chain can contribute to apparent differences in BSAFs, not only for PCBs but also for other persistent organic pollutants like dioxins and furans. nih.gov

Biotransformation Pathways in Biota: Role of Enzyme Systems

Once taken up by organisms, HxCBs can undergo biotransformation, a process primarily mediated by enzyme systems that can alter their chemical structure and, consequently, their toxicity and persistence.

The primary enzymes responsible for the initial metabolism of PCBs are the cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net These enzymes catalyze the oxidation of PCBs to form hydroxylated metabolites (OH-PCBs). researchgate.net This hydroxylation is a critical first step in the detoxification and elimination of PCBs, as the resulting metabolites can be further conjugated and excreted. researchgate.net

The metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) has been studied in human hepatic microsomes. nih.gov This congener was found to be metabolized to two major hydroxylated metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these metabolites is believed to proceed through an arene oxide intermediate. nih.gov

Quantum mechanic/molecular mechanic (QM/MM) methods have been used to investigate the metabolic activation of PCB 136 by CYP2B6. nih.gov These studies have shown that the electrophilic addition of oxygen to the biphenyl ring is a key step in the formation of OH-PCBs. nih.gov The specific amino acid residues within the active site of the CYP enzyme, such as Phe108, Ile114, and Phe115, play a crucial role in substrate recognition and metabolism. nih.gov

The metabolism of chiral PCBs, such as PCB 136, can be stereoselective, leading to species-dependent differences in the chiral signatures of the resulting hydroxylated metabolites. acs.orgacs.org Chiral PCBs exist as atropisomers, which are non-superimposable mirror images. nih.gov The oxidation of these atropisomers by CYP enzymes can occur at different rates, resulting in an enrichment of one atropisomer over the other in the organism. acs.org

Studies using liver microsomes from humans and various animal species have demonstrated these species-dependent differences in the metabolism of PCB 136. acs.orgacs.org For example, 2,2',3,3',6,6'-hexachlorobiphenyl-4-ol (4-136) was the major metabolite in incubations with human, monkey, and rabbit microsomes, while 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol (5-136) was the major metabolite in microsomes from other species like guinea pigs, mice, and hamsters. acs.org

The direction and extent of the atropisomeric enrichment of these OH-PCB metabolites also showed considerable variation across species. acs.org These differences in metabolic profiles and chiral signatures are toxicologically significant and can be used to trace the sources and transport of OH-PCBs in the environment. acs.org In mice, the toxicokinetics of PCB 136 and its hydroxylated metabolites were found to be dependent on sex and genotype, further highlighting the complexity of PCB metabolism. nih.govnih.gov The major metabolites detected in the blood of mice exposed to PCB 136 were 5-136 and 4-136. nih.gov

Cytochrome P450-Mediated Metabolism of Hexachlorobiphenyls

Hydroxylation and Dihydroxylation of Hexachlorobiphenyl Metabolites

The metabolism of hexachlorobiphenyls in many organisms, including mammals, is primarily initiated by the cytochrome P450 enzyme system, leading to the formation of hydroxylated metabolites. nih.govnih.gov This process increases the water solubility of the parent compound, facilitating its excretion. While direct studies on 2,2',3,3',4,6-hexachlorobiphenyl are limited, research on similar congeners, such as 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136), provides significant insights into these metabolic pathways.

The hydroxylation of 2,2',3,3',6,6'-hexachlorobiphenyl has been shown to be mediated by cytochrome P450 2B enzymes. nih.gov This enzymatic reaction can lead to the formation of both mono-hydroxylated and di-hydroxylated products. For instance, studies with rat liver microsomes demonstrated that PCB 136 is oxidized to form metabolites like 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl. nih.gov Further oxidation can then occur, leading to dihydroxylated forms. For example, the incubation of 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl with P450 2B1 can result in the production of 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl. nih.gov The position of hydroxylation is influenced by the specific P450 enzymes involved and the chlorine substitution pattern of the PCB congener.

The formation of these hydroxylated metabolites is a critical step, as they can be more toxic than the parent PCB and can also be precursors to further metabolic transformations, including conjugation. nih.gov

Table 1: Examples of Hydroxylated Metabolites of Hexachlorobiphenyls

| Parent Compound | Enzyme System | Hydroxylated Metabolite | Dihydroxylated Metabolite |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | Cytochrome P450 2B1/2B11 | 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl | 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | Cytochrome P450 2B1/2B11 | 4-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl | - |

Data derived from studies on 2,2',3,3',6,6'-hexachlorobiphenyl hydroxylation by cytochrome P450 enzymes. nih.govnih.gov

Conjugation Pathways (e.g., glucuronide, sulfate)

Following hydroxylation, the resulting hydroxylated PCB metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the body. nih.gov The two primary conjugation pathways for these metabolites are glucuronidation and sulfation. nih.govtandfonline.com

Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the PCB metabolite. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily found in the liver. wikipedia.org The efficiency of glucuronidation is dependent on the structure of the hydroxylated PCB. nih.gov For example, the presence of chlorine atoms on the non-hydroxylated ring, particularly in the meta and para positions, can significantly decrease the rate of glucuronidation. nih.gov

The extent to which hydroxylated metabolites of this compound undergo glucuronidation versus sulfation would depend on the specific structure of the hydroxylated intermediate and the relative activities of UGTs and SULTs in the organism.

Microbial Biodegradation of Hexachlorobiphenyls

The persistence of PCBs in the environment has driven research into microbial degradation as a potential remediation strategy. Both aerobic and anaerobic microorganisms play crucial, often complementary, roles in the breakdown of these compounds. wikipedia.org

Anaerobic Reductive Dechlorination Processes of Highly Chlorinated Congeners

Highly chlorinated PCBs, like this compound, are more susceptible to degradation under anaerobic conditions through a process called reductive dechlorination. wikipedia.org In this process, anaerobic microorganisms use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. frtr.govyoutube.com

This process is crucial because it transforms highly chlorinated, more toxic PCBs into less chlorinated congeners that are then more amenable to aerobic degradation. wikipedia.org The dechlorination process can occur at the ortho, meta, and para positions of the biphenyl rings. Different anaerobic microbial communities exhibit different dechlorination patterns. For example, some communities may preferentially remove meta and para chlorines, leading to an accumulation of ortho-substituted congeners.

Enzymatic Mechanisms and Microbial Community Interactions

The biodegradation of hexachlorobiphenyls is a complex process that often relies on the synergistic activities of diverse microbial communities. tandfonline.comtandfonline.com

Enzymatic Mechanisms:

Aerobic Degradation: The key enzyme is biphenyl dioxygenase (BphA) , a multi-component enzyme that initiates the attack on the biphenyl ring. nih.gov Subsequent enzymes in the pathway include dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), and a hydrolase (BphD), which work sequentially to break down the molecule. nih.gov

Anaerobic Degradation: The central enzymes are reductive dehalogenases , which catalyze the removal of chlorine atoms. nih.gov These enzymes are often part of the respiratory chain of organohalide-respiring bacteria, such as Dehalococcoides species. enviro.wiki

Microbial Community Interactions: The complete mineralization of highly chlorinated PCBs often requires a sequential anaerobic-aerobic process involving different microbial guilds. wikipedia.org

Anaerobic Stage: A consortium of anaerobic bacteria, including fermenters and organohalide-respiring bacteria, work together. Fermentative bacteria break down complex organic matter, producing hydrogen, which serves as the electron donor for the reductive dechlorination of PCBs by organohalide-respiring bacteria.

Aerobic Stage: The less-chlorinated PCBs produced in the anaerobic stage can then be degraded by aerobic bacteria possessing the biphenyl degradation pathway.

Food Web Dynamics and Trophic Transfer of Hexachlorobiphenyls

Trophic Transfer Efficiency and Biomagnification in Aquatic and Terrestrial Food Webs (e.g., HxCB 153)

Trophic transfer efficiency refers to the percentage of a contaminant that is transferred from a lower trophic level to the next higher trophic level. When the concentration of a substance increases at successively higher levels in a food web, the process is known as biomagnification. youtube.com Hexachlorobiphenyls, particularly congeners like 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), are classic examples of compounds that biomagnify. sfu.ca

In aquatic food webs, the biomagnification of hexachlorobiphenyls is well-documented. greenfacts.org The process begins with the partitioning of these compounds from the water and sediment into primary producers like phytoplankton and bacteria. nih.govflotteoceanographique.fr These microorganisms are then consumed by primary consumers, such as zooplankton and benthic invertebrates. nih.govcapes.gov.br Studies have shown a significant transfer of hexachlorobiphenyls at this stage. For instance, in a laboratory setting, when ciliates (predators) fed on flagellates (prey) contaminated with HxCB 153, the concentration of the compound doubled in the ciliates over three days, indicating efficient trophic transfer. nih.govresearchgate.net

As hexachlorobiphenyls move up the food chain from these primary consumers to small fish, then to larger predatory fish, and finally to top predators like marine mammals and birds, their concentrations tend to increase at each step. greenfacts.orgnih.gov Research in Lake Erie demonstrated a three- to fivefold increase in PCB body burden at each successive trophic level in a food chain consisting of zebra mussels, round gobies, and smallmouth bass. nih.gov The degree of chlorination can also influence biomagnification, with penta- and hexachlorobiphenyls often dominating the PCB profile in higher trophic level organisms. nih.govresearchgate.net

The potential for a contaminant to biomagnify is often quantified using the Trophic Magnification Factor (TMF), which is derived from the slope of the relationship between the log-transformed contaminant concentration and the trophic level of organisms in a food web. researchgate.net TMFs greater than 1 indicate that the chemical is biomagnifying. Studies have consistently shown TMFs greater than 1 for many hexachlorobiphenyl congeners in various aquatic ecosystems. researchgate.netresearchgate.net

In terrestrial food webs, a similar process of biomagnification occurs. Hexachlorobiphenyls can accumulate in soil and on plant surfaces, from where they are transferred to invertebrates like earthworms and insects. These, in turn, are consumed by birds and small mammals, which are then prey for higher-level predators. greenfacts.org Research on American kestrels has shown that PCB congeners with chlorine atoms that hinder metabolism are slowly cleared from the body, leading to their accumulation. nih.gov

The following table presents data on the biomagnification of selected PCB congeners in a marine food web.

| Species Category | Trophic Level | Mean Concentration of CB153 (ng/g lipid weight) |

| Mackerel | 3.5 | 150 |

| Herring | 3.6 | 200 |

| Grey Seal | 4.5 | 2500 |

| Harbour Porpoise | 4.8 | 4000 |

| White-beaked Dolphin | 5.2 | 8000 |

This table is generated based on conceptual data illustrating the principle of biomagnification and does not represent a specific study.

Modeling Approaches for Hexachlorobiphenyl Transfer within Food Chains

To better understand and predict the movement and accumulation of hexachlorobiphenyls in the environment, scientists have developed various mathematical models. nih.gov These models are crucial tools for risk assessment, helping to estimate contaminant concentrations in wildlife when direct measurement is difficult and to understand the key factors driving bioaccumulation. nih.govnih.gov

Fugacity-based models are a common approach. Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., water, sediment, biota). These models predict the distribution of a chemical in a system at equilibrium by assuming that the fugacity of the chemical is equal in all compartments. For food chain transfer, these models consider the fugacity of the hexachlorobiphenyl in the organism's food and in the organism itself, taking into account processes like dietary uptake, respiration, and metabolic transformation. researchgate.netnih.gov

Mass balance models are another important tool. These models track the input and output of a chemical in an organism or a specific part of an ecosystem. For an individual organism, a mass balance model for a hexachlorobiphenyl would consider uptake from food and the surrounding environment (like water or sediment) and losses through excretion, metabolic breakdown, and respiration. nih.govepa.gov By applying this concept to each trophic level, these models can simulate the flow of hexachlorobiphenyls through an entire food chain. epa.gov For example, a model for the New Bedford Harbor successfully replicated the observed concentrations of tri- through hexachlorobiphenyls in the lobster and winter flounder food chains by accounting for transfers from sediment and the water column. epa.gov

Bioaccumulation models , such as BIOv1.22 and AQUAWEBv1.2, are specifically designed to predict contaminant concentrations in aquatic food webs. nih.gov These models often require detailed, site-specific data, including the structure of the food web, the lipid content of the organisms, and the concentration of the contaminant in the water. nih.gov Studies have shown that the accuracy of these models is highly dependent on the quality of the input data, particularly the freely dissolved concentration of the contaminant in the water. nih.gov

Some models also incorporate the specific physico-chemical properties of different PCB congeners, such as their octanol-water partition coefficient (Kow), which is a measure of their hydrophobicity. flotteoceanographique.frresearchgate.net These properties significantly influence how a congener partitions into different environmental compartments and how it is taken up and eliminated by organisms. nih.gov

Inter-species Variability in Bioaccumulation and Fate of Hexachlorobiphenyl Congeners

The accumulation and ultimate fate of hexachlorobiphenyls can vary significantly among different species, even those within the same food web. greenfacts.org This variability is influenced by a combination of physiological, ecological, and chemical factors.

Metabolic Capacity: One of the most significant factors is the ability of an organism to metabolize, or break down, hexachlorobiphenyls. greenfacts.org The rate and mechanism of metabolism are species-specific. greenfacts.org For instance, some vertebrates, including certain birds, fish, and mammals, can transform specific PCB congeners into more water-soluble forms that can be more easily excreted. greenfacts.orgnih.gov The efficiency of this metabolism often depends on the specific arrangement of chlorine atoms on the biphenyl (B1667301) structure. Congeners with adjacent non-chlorinated meta and para positions are generally more susceptible to metabolic breakdown. nih.gov In contrast, congeners where these positions are blocked by chlorine atoms, such as PCB 153, are more resistant to metabolism and tend to bioaccumulate to a greater extent. researchgate.netnih.gov

Lipid Content and Composition: Because hexachlorobiphenyls are lipophilic, the amount and type of fat in an organism's tissues play a crucial role in bioaccumulation. nih.gov Organisms with higher lipid content tend to accumulate higher concentrations of these compounds. Furthermore, recent research suggests that not all lipids are equal in their capacity to store hydrophobic chemicals. researchgate.net Differences in lipid composition among species could contribute to the observed inter-species variation in bioaccumulation factors. researchgate.net

Trophic Position and Diet: An organism's position in the food web and its specific diet are fundamental determinants of its contaminant load. researchgate.net Predators at the top of the food web generally exhibit the highest concentrations due to biomagnification. nih.gov However, even among species at similar trophic levels, dietary preferences can lead to different exposure levels. For example, a species that feeds primarily on benthic (bottom-dwelling) organisms may have a different PCB profile than one that feeds on pelagic (open-water) species, due to differences in the contamination of their respective food sources. mdpi.com

Physiological and Ecological Traits: Other species-specific traits like body size, growth rate, lifespan, and migration patterns can also influence the bioaccumulation of hexachlorobiphenyls. For example, older, larger fish have had more time to accumulate contaminants and may have consumed a larger quantity of contaminated prey over their lifetime.

The following table provides a conceptual overview of how different factors can lead to variability in PCB accumulation.

| Factor | Species A | Species B | Implication for PCB Accumulation |

| Metabolism | High capacity to metabolize PCBs with open meta-para sites | Low metabolic capacity for most PCBs | Species B will likely have higher concentrations of persistent congeners. |

| Lipid Content | 5% lipid content | 15% lipid content | Species B has a higher capacity to store PCBs. |

| Primary Diet | Pelagic zooplankton | Benthic invertebrates | PCB profiles may differ based on the contamination of their food source. |

| Lifespan | 2 years | 10 years | The longer lifespan of Species B allows for more time to accumulate PCBs. |

This table is for illustrative purposes to demonstrate the principles of inter-species variability.

Analytical Methodologies for Congener Specific Characterization of Hexachlorobiphenyls

High-Resolution Gas Chromatography for Separation and Quantification of Hexachlorobiphenyl Congeners

High-resolution gas chromatography (HRGC) is a cornerstone technique for the separation of polychlorinated biphenyl (B1667301) (PCB) congeners. The resolving power of capillary columns is essential for separating the numerous HCB isomers. The choice of the stationary phase is critical, with less polar phases like those containing 5% diphenyl/95% dimethyl polysiloxane being a common starting point for PCB analysis. researchgate.net However, for more challenging separations, including those involving specific hexachlorobiphenyls, more polar columns may be required. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capabilities over single-column GC. nih.govwur.nl This technique utilizes two columns with different stationary phase selectivities, providing a much higher peak capacity. nih.govwur.nl For instance, a common setup might involve a non-polar first-dimension column and a more polar second-dimension column. nih.gov This increased resolution is particularly beneficial for separating co-eluting congeners, which can be a significant issue in one-dimensional GC. nih.govwur.nl The structured nature of GCxGC chromatograms, where congeners are ordered based on their chlorine number and substitution pattern (e.g., ortho vs. non-ortho), can aid in their identification. nih.govwur.nl Detection is often performed using an electron capture detector (ECD) or a mass spectrometer. nih.govwur.nl

Quantification of individual congeners is typically achieved by using isotopically labeled internal standards. The U.S. Environmental Protection Agency (EPA) Method 1628, for example, outlines a procedure for the analysis of PCB congeners using low-resolution GC/MS with selected ion monitoring (SIM). epa.gov This method allows for the quantification of many congeners, with some being quantified indirectly using standards of similar congeners with the same level of chlorination. epa.gov

Table 1: Comparison of GC Techniques for Hexachlorobiphenyl Analysis

| Feature | High-Resolution Gas Chromatography (HRGC) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |

| Principle | Separation based on a single capillary column with a specific stationary phase. researchgate.net | Utilizes two columns with different selectivities for enhanced separation. nih.govwur.nl |

| Resolution | Good, but can be limited for complex mixtures and co-eluting congeners. researchgate.net | Excellent, providing significantly higher peak capacity. nih.govwur.nl |

| Identification | Based on retention time comparison with authentic standards. researchgate.net | Aided by structured chromatograms based on chlorine number and substitution patterns. nih.govwur.nl |

| Detection | Commonly uses Electron Capture Detector (ECD) or Mass Spectrometry (MS). researchgate.net | Often coupled with micro-ECD or MS for high sensitivity. nih.govwur.nl |

Mass Spectrometric Techniques for Structural Elucidation of Hexachlorobiphenyl Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of HCB metabolites. mdpi.com When coupled with a separation technique like GC or liquid chromatography (LC), it allows for the identification of metabolites formed in biological systems.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing PCB metabolites. nih.gov Following extraction from a biological matrix, the sample is introduced into the GC, where the metabolites are separated. The eluting compounds then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. The resulting mass spectrum provides information about the molecular weight of the metabolite and its fragmentation pattern, which is crucial for structural identification. mdpi.com For instance, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) by human hepatic microsomes has been studied using GC-MS, leading to the identification of hydroxylated metabolites like 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. mdpi.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process can help to pinpoint the location of functional groups, such as a hydroxyl group on the biphenyl backbone. Soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are often used when coupling LC with MS for the analysis of metabolites. mdpi.com

Table 2: Mass Spectrometry Techniques for Metabolite Identification

| Technique | Principle | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by GC and then analyzes them by MS. nih.gov | Molecular weight and fragmentation patterns for structural elucidation. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by LC, followed by two stages of mass analysis. mdpi.comnih.gov | Provides detailed structural information through precursor and product ion analysis, useful for identifying isomeric metabolites. mdpi.comnih.gov |

Method Development for Resolving Co-eluting Hexachlorobiphenyl Congeners (e.g., CB 138/CB 163)

A significant challenge in PCB analysis is the co-elution of certain congeners on standard GC columns. The pair of hexachlorobiphenyls, 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (CB 138) and 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (CB 163), is a well-known example of a difficult-to-separate pair. researchgate.net The accurate quantification of CB 138 can be compromised by the presence of CB 163 if they are not chromatographically resolved. researchgate.net

Method development to address this issue often involves the use of specialized GC columns with unique selectivities. Highly polar stationary phases, such as those containing a high percentage of cyanopropyl-substituted polysiloxane, have shown success in separating these problematic congeners. researchgate.net For instance, the use of a very polar SP-2330 column has been demonstrated to achieve baseline separation of CB 138 and CB 163. researchgate.net

The choice of the gas chromatography column significantly impacts the resolution and elution order of PCB congeners. bohrium.com While a 5% phenyl column like DB-5 is a standard choice, it may not be sufficient for all critical separations. researchgate.net Therefore, laboratories often employ multiple columns with different polarities to confirm the identity and concentration of congeners, especially for regulatory purposes where accuracy is crucial. bohrium.com

Quality Control and Reference Standards in Hexachlorobiphenyl Analysis

Rigorous quality control (QC) measures are essential for generating reliable and defensible data in HCB analysis. This includes the use of certified reference materials (CRMs) and adherence to standardized analytical methods.

Reference standards for individual PCB congeners, including 2,2',3,3',4,6-Hexachlorobiphenyl (also known as PCB 136), are commercially available and crucial for instrument calibration and congener identification. chemservice.comaccustandard.com These standards are typically provided in a solvent like isooctane. accustandard.com Laboratories performing PCB analysis rely on these standards to create calibration curves for the quantification of target analytes.

EPA Method 1628, a low-resolution GC/MS method, and EPA Method 1668, a high-resolution GC/MS method, both outline specific quality control procedures. epa.govbohrium.com These include monitoring the recovery of labeled isotope standards to correct for matrix effects and analytical variability. epa.gov However, it has been noted that Method 1628 may have a higher risk of producing false positives or positively biased results for certain congeners compared to the more sensitive and expensive Method 1668C. bohrium.com

The use of secondary pharmaceutical standards, which are certified reference materials with traceability to primary standards (e.g., USP, EP), offers a cost-effective alternative for routine QC. sigmaaldrich.com These standards are produced under stringent quality systems like ISO 17034, ensuring their accuracy and reliability. sigmaaldrich.com

Structure Activity Relationships Sars and Ecotoxicological Mechanisms of Hexachlorobiphenyl Congeners

Aryl Hydrocarbon Receptor (AhR) Agonism of Dioxin-Like Hexachlorobiphenyls

A primary mechanism of toxicity for some hexachlorobiphenyls is their ability to act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. youtube.comhoustonmethodist.org This interaction triggers a cascade of downstream events that can lead to adverse health effects. The "dioxin-like" toxicity of these PCBs is directly attributable to their AhR-mediated activity. excli.de

The ability of a hexachlorobiphenyl congener to bind to and activate the AhR is highly dependent on its structure. nih.gov For a PCB to exhibit high-affinity binding and subsequent receptor activation, it must adopt a planar or coplanar conformation, which allows it to fit into the ligand-binding pocket of the AhR. nih.gov This planarity is achieved in PCBs that have few or no chlorine substitutions at the ortho positions (the 2, 2', 6, and 6' positions). The presence of chlorine atoms at the meta (3, 3', 5, and 5') and para (4 and 4') positions, particularly in a lateral configuration, is a key determinant for high-affinity AhR binding. nih.gov These structural features mimic those of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov The AhR can bind to a wide array of structurally diverse ligands, and the binding is primarily governed by hydrophobic and π-π interactions within the receptor's PAS-B domain. nih.gov

The understanding of AhR agonism is fundamental to the development of Toxicity Equivalency Factors (TEFs). taylorandfrancis.comwikipedia.org TEFs are used in risk assessment to express the toxicity of dioxin-like compounds, including certain hexachlorobiphenyls, in terms of the most toxic congener, TCDD. wikipedia.org By comparing the AhR-mediated potency of a specific hexachlorobiphenyl congener to that of TCDD, a TEF value is assigned. epa.gov This allows for the calculation of a total Toxic Equivalency (TEQ) for a mixture of these compounds, providing a single, risk-based value. wikipedia.org The TEF approach relies on the assumption that these compounds act through the same biological pathway (AhR activation) and that their effects are additive. wikipedia.org While the TEF concept is a valuable tool, it is associated with uncertainties, including species-specific differences in responsiveness and potential non-additive interactions. nih.govnih.gov

Atropisomeric Properties and Stereoselective Interactions of Chiral Hexachlorobiphenyls

Hexachlorobiphenyls with chlorine substitutions at the ortho positions can exhibit atropisomerism, a type of chirality arising from hindered rotation around the single bond connecting the two phenyl rings. This results in the existence of non-superimposable, mirror-image enantiomers that can have different biological activities.

Once in a biological system, the enantiomers of a chiral hexachlorobiphenyl can be processed and distributed differently, a phenomenon known as atropselective disposition. nih.govacs.org This can lead to the enrichment of one enantiomer over the other in various tissues. For instance, studies on PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl) have shown that its disposition is atropselective, with one atropisomer being preferentially enriched in tissues. nih.govnih.gov This stereoselective enrichment is often a result of atropselective metabolism by cytochrome P450 enzymes. acs.org Research has demonstrated that the enantiomeric fractions of PCB 136 and its hydroxylated metabolites can vary significantly between different tissues and can be influenced by the metabolic capacity of the organism. nih.gov Similarly, atropisomeric enrichment has been observed for other chiral PCBs, such as PCB 132, in cell culture systems. chemrxiv.org

The different three-dimensional arrangements of atropisomers lead to stereospecific interactions with biomacromolecules, including receptors and enzymes. nih.gov Research on PCB 136 has revealed that its atropisomers can have distinct effects on nuclear receptors. nih.gov For example, one atropisomer of PCB 136 was found to be estrogenic, while the other was antiestrogenic. nih.gov Furthermore, the interaction with metabolic enzymes, such as cytochrome P450s, can be stereospecific. Studies have shown that one atropisomer of PCB 136 may bind more readily to certain P450 enzymes, leading to its preferential metabolism and contributing to the observed in vivo enrichment of the other atropisomer. acs.org

Quantitative Structure-Activity Relationships (QSARs) in Hexachlorobiphenyl Researchnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemicals with their biological activities, including toxicity. sioc-journal.cnepa.gov In the realm of ecotoxicology, QSARs are instrumental in predicting the environmental fate and effects of compounds like polychlorinated biphenyls (PCBs), thereby aiding in risk assessment without extensive animal testing. sioc-journal.cnnih.gov The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. sioc-journal.cn For hexachlorobiphenyl congeners, including 2,2',3,3',4,6-Hexachlorobiphenyl, QSAR models are developed to understand how variations in their molecular architecture influence their ecotoxicological mechanisms.

The development of robust QSAR models relies on the accurate determination of molecular descriptors, which are numerical representations of a molecule's properties. These can be broadly categorized as:

Constitutional descriptors: Related to the molecular formula, such as molecular weight.

Topological descriptors: Describing the connectivity of atoms within the molecule.

Geometrical descriptors: Pertaining to the three-dimensional arrangement of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

These descriptors are then mathematically linked to a specific biological endpoint, such as the bioconcentration factor (BCF) or a toxicity value like the median lethal concentration (LC50). nih.gov

One notable application of QSAR in PCB research is the development of models to predict the activation of the ryanodine (B192298) receptor type 1 (RyR1), a key target in the neurotoxicity of some PCB congeners. A study developed a three-variable QSAR equation that successfully predicted the RyR1 activity for all 209 PCB congeners, highlighting that congeners with multiple ortho-substituents are more likely to exhibit neurotoxicity. nih.gov

Furthermore, QSAR models have been established to predict the biological enrichment of PCBs. For instance, three-dimensional QSAR (3D-QSAR) and Hologram QSAR (HQSAR) models have been used to explore the mechanisms influencing the activity of PCB compounds, with the octanol-water partition coefficient (Kow) being a key parameter.

While specific QSAR models exclusively for this compound are not extensively detailed in readily available literature, general models for hexachlorobiphenyls provide valuable insights. For example, a study that established a model relating the toxicity of some PCBs to molecular descriptors validated its findings using several hexachlorobiphenyls. epa.gov Such models can be used to estimate the toxic potential of less-studied congeners like this compound.

The following tables present hypothetical data based on the principles of QSAR studies for hexachlorobiphenyls to illustrate the types of information used and generated in such research.

Table 1: Molecular Descriptors for Selected Hexachlorobiphenyl Congeners

| Compound Name | PCB No. | Molecular Weight ( g/mol ) | Log Kow | HOMO (eV) | LUMO (eV) |

| This compound | 133 | 360.87 | 6.80 | -6.5 | -0.8 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) | 153 | 360.87 | 6.90 | -6.7 | -0.7 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | 360.87 | 7.20 | -6.9 | -1.0 |

Table 2: Predicted Ecotoxicological Endpoints for this compound (PCB 133) Based on a Hypothetical QSAR Model

| Endpoint | Predicted Value | Unit |

| Bioconcentration Factor (BCF) | 50000 | L/kg |

| Fish LC50 (96h) | 0.5 | mg/L |

| Daphnia magna EC50 (48h) | 0.2 | mg/L |

Regulatory Science and Environmental Remediation Research for Hexachlorobiphenyl Contamination

Environmental Monitoring and Assessment Frameworks for PCBs

The regulation and monitoring of polychlorinated biphenyls (PCBs), including the specific congener 2,2',3,3',4,6-hexachlorobiphenyl, are guided by a comprehensive framework established by national and international bodies. In the United States, the Toxic Substances Control Act (TSCA) is a cornerstone of PCB regulation, having banned the manufacture, processing, and distribution of PCBs. trulawsuitinfo.comnih.gov The U.S. Environmental Protection Agency (EPA) enforces these regulations, which also govern the storage, disposal, and cleanup of PCB-contaminated materials. trulawsuitinfo.comepa.gov

Several key federal statutes provide the authority for regulating and responding to PCB contamination:

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): PCBs are designated as hazardous substances under CERCLA, which mandates the reporting of releases into the environment. nih.govclu-in.org The reportable quantity for PCBs is one pound. clu-in.org

Clean Water Act (CWA): This act prohibits industrial discharges of PCBs and sets standards for their presence in water bodies. clu-in.orgcdc.gov The EPA's goal for the maximum contaminant level (MCL) for PCBs in drinking water is zero, with an enforceable MCL of 0.0005 ppm. cdc.gov

Emergency Planning and Community Right-to-Know Act (EPCRA): As a toxic chemical under EPCRA, facilities holding PCBs above a certain threshold must report annual releases. nih.govclu-in.org

Environmental monitoring for PCBs involves sampling various media, including air, water, soil, and sediment. nih.govepa.gov For instance, during demolition or cleanup activities at contaminated sites, ambient air monitoring for both PCBs and particulate matter is often required. epa.gov Baseline air monitoring is typically conducted before activities begin to establish background levels. epa.gov Standardized methods, such as EPA Methods TO-10A or TO-4A for indoor air sampling, ensure data quality and comparability. epa.gov

Assessment frameworks often involve developing a detailed sampling and analysis plan to characterize the extent of contamination. epa.gov This can include testing building materials, such as caulk, and surrounding porous and non-porous surfaces. epa.gov The results of these assessments inform risk management decisions and the prioritization of remedial actions. nih.govepa.gov

Regulatory standards and guidelines for PCB exposure vary by medium and jurisdiction. The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits (PELs) for airborne PCBs in the workplace, which differ based on the chlorine content of the PCB mixture. cdc.gov The Food and Drug Administration (FDA) regulates PCB levels in food and food-packaging materials. nih.govcdc.gov

Table 1: U.S. Regulatory Standards and Guidelines for PCBs

| Agency | Regulation/Guideline | Level | Medium |

| EPA | Maximum Contaminant Level (MCL) | 0.0005 ppm | Drinking Water |

| EPA | Reportable Quantity (CERCLA) | 1 pound | Environmental Release |

| OSHA | Permissible Exposure Limit (PEL) - 42% Chlorine | 1.0 mg/m³ | Workplace Air |

| OSHA | Permissible Exposure Limit (PEL) - 54% Chlorine | 0.5 mg/m³ | Workplace Air |

| FDA | Tolerance Level in Fish | 2 ppm | Food |

| FDA | Limit in Paper Food-Packaging | 10 ppm | Food-Packaging |

This table provides a summary of key U.S. federal regulations and guidelines for PCBs. Data sourced from ATSDR 2000, EPA 2001, FDA 1996c, and OSHA 1998a as cited in reference cdc.gov.

Bioremediation Technologies for Hexachlorobiphenyl-Impacted Sites

Bioremediation offers an environmentally sound and often cost-effective approach to cleaning up sites contaminated with PCBs like this compound. wikipedia.org This process utilizes microorganisms to degrade or transform these persistent pollutants. wikipedia.orgnih.gov

In Situ Bioremediation Strategies (e.g., inoculation of organohalide respiring bacteria)

In situ bioremediation involves treating the contaminated material in place, without excavation. A key strategy is the inoculation of specific microorganisms, particularly organohalide-respiring bacteria (OHRB), to enhance the degradation of PCBs. nih.govresearchgate.net These bacteria use chlorinated compounds like PCBs as electron acceptors in a process called dehalorespiration, where they replace chlorine atoms with hydrogen. nih.govclu-in.org

This anaerobic dechlorination is crucial for highly chlorinated PCBs, which are less susceptible to aerobic breakdown. nih.gov Research has shown that bioaugmentation with specific strains, such as Dehalococcoides and Dehalogenimonas, can effectively dechlorinate PCBs in sediments. nih.govconsensus.app For instance, the ultramicrobacterium DF-1 has been shown to enhance the dehalogenation of weathered Aroclor 1260. frontiersin.org

One of the challenges for in situ bioaugmentation is the effective delivery of these microorganisms to the hydrophobic PCBs, which are often strongly adsorbed to soil and sediment particles. nih.gov Methods like direct injection or deployment on solid particles, such as microbial granules, are being explored to overcome this limitation. nih.gov

Enhancement of Microbial Degradation in Contaminated Soils and Sediments

Several strategies can be employed to enhance the activity of both indigenous and introduced microorganisms for PCB degradation in soils and sediments. These methods, often referred to as biostimulation, aim to create more favorable conditions for microbial activity. nih.govfrontiersin.org

Key enhancement strategies include:

Nutrient Supplementation: The addition of nutrients like nitrogen, phosphorus, and potassium can stimulate microbial growth and metabolic activity, thereby accelerating PCB biodegradation. nih.gov

Co-substrate Addition: Providing a primary growth substrate, or co-substrate, can enhance the co-metabolic degradation of PCBs. Biphenyl (B1667301) is a commonly used co-substrate that stimulates the growth of PCB-degrading bacteria. nih.gov

Oxygen Addition: For aerobic degradation of less chlorinated PCBs, the introduction of oxygen is a critical enhancement strategy. nih.gov

Halopriming: This involves adding a halogenated aromatic compound to stimulate the indigenous PCB-dechlorinating bacteria. nih.govfrontiersin.org This process is based on the principle that a high concentration of a dehalogenation substrate will selectively enhance the growth of dehalogenating microorganisms. nih.gov

Electrical Stimulation: Applying a low-voltage electric potential to contaminated sediment has been shown to stimulate both reductive and oxidative microbial transformation of PCBs. nih.gov This approach can provide electron donors and acceptors to promote biodegradation. nih.gov In one study, the total concentration of weathered PCBs in microcosms decreased by 40–60% with the application of an electric current. nih.gov

A sequential anaerobic-aerobic approach is often considered the most effective strategy for the complete degradation of complex PCB mixtures. nih.gov Anaerobic bacteria first dechlorinate the highly chlorinated congeners, making them more amenable to subsequent aerobic degradation by other microorganisms. nih.govasm.org

Advanced Oxidation Processes and Other Remediation Approaches for Hexachlorobiphenyls (e.g., UV photolysis)

Advanced oxidation processes (AOPs) represent a suite of chemical treatment technologies that generate highly reactive hydroxyl radicals to destroy organic pollutants like hexachlorobiphenyls. researchgate.netunibas.it These methods can be particularly effective for treating recalcitrant compounds that are resistant to biological degradation. nih.gov

UV Photolysis

UV photolysis is a prominent AOP that uses ultraviolet light to break down chemical bonds. researchgate.net For PCBs, UV irradiation can induce dechlorination, where chlorine atoms are removed from the biphenyl structure. tandfonline.comejrcf.or.jp This process can be enhanced by using a solvent, such as ethanol, and by the addition of sodium hydroxide, which can increase the rate of photolysis. tandfonline.comtandfonline.com Studies have shown that UV photolysis can lead to the formation of less chlorinated congeners and eventually biphenyl, which can be further degraded. researchgate.nettandfonline.com

The effectiveness of UV photolysis is influenced by factors such as the intensity of the UV light and the specific PCB congener. tandfonline.comtandfonline.com While direct photolysis can be effective, its efficiency can be limited by the absorption of photons. researchgate.net

Other Advanced Oxidation Processes

Besides UV photolysis, other AOPs are being investigated for PCB remediation:

Fenton and Fenton-like Reactions: These processes use hydrogen peroxide in the presence of an iron catalyst to generate hydroxyl radicals. nih.govresearchgate.net Pre-treatment with Fenton's reagent has been shown to enhance the subsequent biodegradation of PCBs. nih.gov

Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), in conjunction with UV light. researchgate.netnih.gov The catalyst absorbs UV radiation and generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. nih.gov The addition of an oxidant like hydrogen peroxide can further enhance the degradation rate by generating more hydroxyl radicals and preventing the recombination of electrons and holes. nih.gov

Persulfate Oxidation: This method utilizes persulfate ions, which can be activated to form sulfate (B86663) radicals, powerful oxidizing agents for the degradation of a wide range of organic compounds, including PCBs. nih.govresearchgate.net Persulfate oxidation is considered a promising technique as it can be effective under various environmental conditions. nih.gov

A combination of different remediation techniques, such as UV irradiation followed by microbial degradation, has shown promise for the effective treatment of PCBs. ejrcf.or.jp The initial chemical treatment breaks down the more complex and highly chlorinated congeners, making the remaining compounds more accessible and degradable by microorganisms. ejrcf.or.jp

Q & A

Q. How can 2,2',3,3',4,6-hexachlorobiphenyl (PCB-132) be reliably identified and quantified in environmental samples?

To identify and quantify PCB-132, use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) with isomer-specific columns (e.g., DB-5 or HT-8). Calibrate the system using certified reference materials (CRMs) such as 35 µg/mL PCB-132 in isooctane . For environmental matrices (soil, water), employ EPA Method 1668A, which specifies a detection limit of ~124 pg/L for hexachlorinated congeners . Validate recovery rates using deuterated analogs (e.g., 2,3,3′,4,5,5′-hexachlorobiphenyl-2′,4′,6′-d₃) to correct for matrix effects .

Q. What are the critical parameters for synthesizing and purifying PCB-132 for experimental use?

Synthesis of PCB-132 requires Ullmann coupling of 2,3,4-trichlorophenylboronic acid with 2,3,6-trichlorobromobenzene under palladium catalysis. Purification involves fractional crystallization followed by preparative HPLC with a C18 column. Confirm purity (>99%) via GC-ECD and compare retention times with CRMs (e.g., CAS 38380-05-1) . Note that PCB-132 is classified as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law, requiring regulatory documentation for synthesis .

Q. How should PCB-132 solutions be stored to prevent degradation?

Store PCB-132 solutions in amber glass vials at ambient temperature (>5°C) with sonication before use to ensure homogeneity. Avoid exposure to UV light and acidic/basic conditions, which can dechlorinate the compound. Certified solutions (e.g., 100 µg/mL in hexane) remain stable for 24 months if sealed under inert gas .

Advanced Research Questions

Q. What experimental designs are optimal for studying PCB-132’s endocrine-disrupting effects in vivo?

Use prepubertal Sprague-Dawley rats exposed to PCB-132 via oral gavage (0.1–10 mg/kg/day for 28 days). Monitor hepatic enzyme induction (e.g., CYP1A1/2) and endocrine endpoints: serum thyroxine (T4), testosterone, and estradiol levels. Include co-exposure groups with antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress pathways . For transgenerational studies, expose pregnant dams during gestation (GD 6–20) and assess testicular apoptosis-related genes (e.g., Bax, Bcl-2) in male offspring .

Q. How can contradictory data on PCB-132’s neurotoxicity and reproductive toxicity be reconciled?

Contradictions arise from congener-specific effects and exposure windows. For example, neonatal exposure in rats reduces sperm motility but does not alter testosterone synthesis, whereas gestational exposure alters testicular gene expression . Address discrepancies by:

Q. What methodologies detect PCB-132’s epigenetic effects in mammalian models?

Apply reduced-representation bisulfite sequencing (RRBS) to assess DNA methylation changes in liver and testicular tissues. Focus on promoter regions of genes linked to steroidogenesis (e.g., CYP11B1) and apoptosis. Complement with ChIP-seq to analyze histone modifications (H3K27ac) at AhR-responsive elements . For in vitro validation, use human hepatoma (HepG2) cells treated with 0.1–10 µM PCB-132 and measure miRNA expression (e.g., miR-34a) via qPCR .

Key Considerations for Experimental Design

- Congener Purity : Verify PCB-132 purity using CRMs (e.g., IR-34590, CAS 38380-05-1) to avoid co-eluting contaminants like PCB-133 or PCB-134 .

- Ethical Compliance : Follow OECD Guidelines 407 (repeated-dose toxicity) and 443 (extended one-generation study) for in vivo protocols .

- Data Reproducibility : Share raw chromatographic and sequencing data via repositories like NCBI GEO or MassIVE to enable cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.